Comparative STAT3 Y705 Phosphorylation Inhibition vs. the Clinical Inhibitor WP1066
SS-4 demonstrates superior selectivity for STAT3 Y705 phosphorylation compared to the phase 1 clinical STAT3 inhibitor WP1066. While SS-4 strongly inhibited STAT3 Y705 phosphorylation in MT330 and LN229 GBM cells without affecting STAT1 Y701 or STAT2 Y690 phosphorylation, WP1066 is a known multi-kinase inhibitor with broader activity. This head-to-head selectivity comparison was explicitly made, establishing SS-4 as the more target-specific tool compound for STAT3-dependent glioblastoma research [1].
| Evidence Dimension | Selectivity against STAT3 vs. STAT1/STAT2 phosphorylation |
|---|---|
| Target Compound Data | Potently inhibited STAT3 Y705 phosphorylation; did not affect STAT1 Y701 or STAT2 Y690 phosphorylation (MT330 and LN229 GBM cells) |
| Comparator Or Baseline | WP1066: known to inhibit JAK2 and other kinases; less selective for STAT3 |
| Quantified Difference | SS-4 was specifically noted as demonstrating high selectivity for STAT3 activation over STAT1 and STAT2, in contrast to WP1066 |
| Conditions | MT330 and LN229 glioblastoma cell lines; in vitro phosphorylation assays |
Why This Matters
For procurement in STAT3-specific glioblastoma research, SS-4 provides a cleaner pharmacological profile with reduced off-target pathway interference compared to WP1066, a common benchmark inhibitor.
- [1] Wang Y, et al. SS-4 is a highly selective small molecule inhibitor of STAT3 tyrosine phosphorylation that potently inhibits GBM tumorigenesis in vitro and in vivo. Cancer Lett. 2022 May 1;533:215614. View Source
